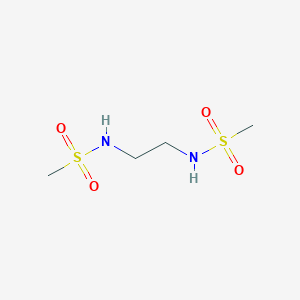
N,N'-(Ethane-1,2-diyl)dimethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Ethane-1,2-diyl)dimethanesulfonamide is an organic compound with the molecular formula C4H12N2O4S2 It is characterized by the presence of two methanesulfonamide groups attached to an ethane-1,2-diyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-(Ethane-1,2-diyl)dimethanesulfonamide can be synthesized through a solvothermal reaction. One method involves the reaction of ethylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of N,N’-(Ethane-1,2-diyl)dimethanesulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Ethane-1,2-diyl)dimethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
N,N’-(Ethane-1,2-diyl)dimethanesulfonamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of N,N’-(Ethane-1,2-diyl)dimethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has similar structural features but differs in the functional groups attached to the ethane-1,2-diyl backbone.
N,N’-(Ethane-1,2-diyl)bis(benzamides): Another related compound with benzamide groups instead of methanesulfonamide groups.
Uniqueness
N,N’-(Ethane-1,2-diyl)dimethanesulfonamide is unique due to its specific combination of sulfonamide groups and ethane-1,2-diyl backbone, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
89990-52-3 |
|---|---|
Formule moléculaire |
C4H12N2O4S2 |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
N-[2-(methanesulfonamido)ethyl]methanesulfonamide |
InChI |
InChI=1S/C4H12N2O4S2/c1-11(7,8)5-3-4-6-12(2,9)10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
UKMPBSSSHAABOE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NCCNS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


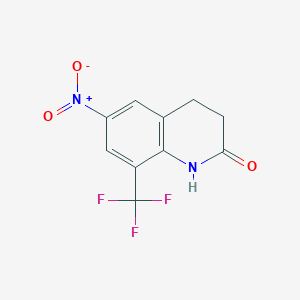


![N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine](/img/structure/B12835943.png)

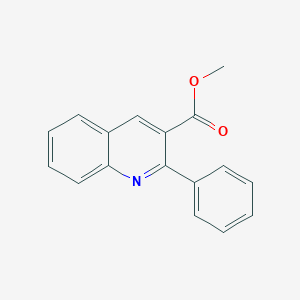
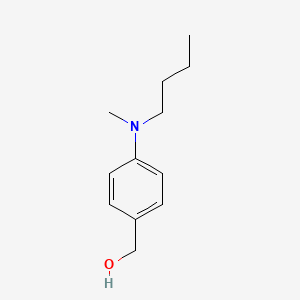

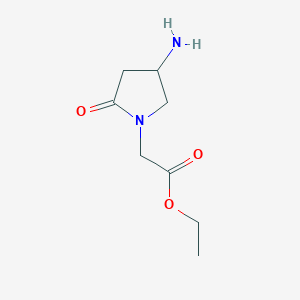
![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12835980.png)
![[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12835981.png)
![Pyrido[2,3-c]pyridazin-4(1h)-one](/img/structure/B12835986.png)
![Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)
